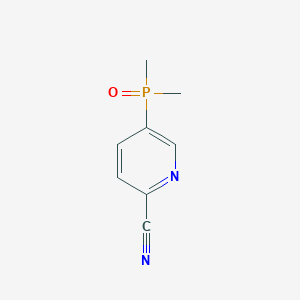

5-(Dimethylphosphoryl)picolinonitrile

描述

Contextualization of Picolinonitrile Derivatives in Contemporary Organic and Inorganic Chemistry

Picolinonitrile, or 2-cyanopyridine, and its derivatives are fundamental building blocks in the synthesis of more complex molecules. Their utility is a cornerstone of modern organic and inorganic chemistry.

The picolinonitrile framework is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. researchgate.netbohrium.comresearchgate.net The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a rigid framework that can be readily functionalized. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and other nitrogen-containing heterocycles. researchgate.net This versatility makes picolinonitrile derivatives valuable intermediates in the synthesis of a wide array of organic compounds, from pharmaceuticals to materials with specific electronic properties.

Organophosphorus compounds, which are organic compounds containing carbon-phosphorus bonds, have a rich and diverse history in chemistry. wikipedia.org Among these, phosphine (B1218219) oxides, which feature a phosphoryl group (P=O), are of particular interest. The phosphoryl group is highly polar and can participate in strong hydrogen bonding, which can influence the solubility and intermolecular interactions of a molecule. acs.org Phosphine oxides are also known for their thermal stability. wikipedia.org In molecular design, the incorporation of a phosphine oxide group can be used to modulate the electronic properties of a molecule, enhance its polarity, and introduce a site for coordination to metal ions. This has led to their use in catalysis, materials science, and as components of biologically active molecules. digitellinc.commdpi.comnih.gov

Rationale and Academic Imperatives for Investigating 5-(Dimethylphosphoryl)picolinonitrile

The rationale for the investigation of this compound stems from the potential for synergistic effects arising from the combination of the picolinonitrile and dimethylphosphoryl moieties. The introduction of a dimethylphosphoryl group at the 5-position of the picolinonitrile ring is expected to significantly alter the electronic and steric properties of the parent scaffold. This could lead to novel reactivity, unique coordination chemistry, and potentially new applications in areas such as catalysis, materials science, and medicinal chemistry. The academic imperative for studying this compound lies in the fundamental pursuit of understanding structure-property relationships and expanding the toolbox of available chemical entities for various applications.

The physicochemical properties of this compound, as computed from publicly available data, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉N₂OP |

| Molecular Weight | 180.14 g/mol |

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 53.8 Ų |

| CAS Number | 2551114-38-4 |

Data sourced from PubChem.

Historical Development and Emerging Trends in Related Chemical Entities

The development of organophosphorus chemistry dates back to the 19th century, with significant advancements occurring in the 20th century, particularly in the context of their use as pesticides and chemical warfare agents. nih.govresearchgate.netmdpi.com The synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), was described in 1854. researchgate.netmdpi.com The field has since evolved to encompass a vast array of compounds with diverse applications.

The synthesis of phosphorus-substituted heterocycles, including pyridines, is a more recent area of focus. nih.govencyclopedia.pubresearchgate.netnih.govmdpi.com Early methods for the synthesis of phosphoryl-substituted pyridines involved the reaction of metalated pyridines with phosphorus-halogen compounds. nih.govencyclopedia.pub More recent developments have seen the emergence of transition-metal-catalyzed cross-coupling reactions, which offer a more efficient and versatile approach to the synthesis of these compounds. nih.govencyclopedia.pubmdpi.com

Emerging trends in this area include the development of more sustainable and atom-economical synthetic methods, such as visible-light-promoted phosphorylation and electrochemical approaches. researchgate.net There is also a growing interest in the application of these compounds in catalysis and materials science, driven by their unique electronic and coordination properties. eurekaselect.com The synthesis and study of compounds like this compound are part of this ongoing effort to expand the chemical space of phosphoryl-substituted heterocycles and explore their potential applications.

Structure

3D Structure

属性

IUPAC Name |

5-dimethylphosphorylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFZCLFWIYHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Dimethylphosphoryl Picolinonitrile and Its Analogs

Retrosynthetic Analysis of the 5-(Dimethylphosphoryl)picolinonitrile Core Structure

A logical retrosynthetic analysis of this compound (1) centers on the disconnection of the carbon-phosphorus (C–P) bond. This bond is a key feature of the molecule, and its formation is a critical step in the synthesis. This disconnection leads to two primary synthons: a 5-substituted picolinonitrile cation equivalent (2) and a dimethylphosphoryl anion equivalent (3).

This retrosynthetic approach suggests that a practical synthesis can be achieved by coupling a suitable 5-halopicolinonitrile, such as 5-bromopicolinonitrile or 5-iodopicolinonitrile, with a dimethylphosphoryl source reagent. This strategy is advantageous as it utilizes well-established cross-coupling methodologies for the formation of C–P bonds.

An alternative retrosynthetic strategy involves the functionalization of a pre-existing picolinonitrile scaffold at the C-5 position. This could potentially be achieved through a directed metallation approach, where a directing group on the pyridine (B92270) ring facilitates regioselective deprotonation and subsequent reaction with a phosphorylating agent.

Precursor Synthesis Strategies and Reagent Development

The successful synthesis of this compound relies on the efficient preparation of its key precursors: substituted pyridine derivatives and a source of the dimethylphosphoryl group.

The primary precursor for the target molecule, based on the retrosynthetic analysis, is a 5-halopicolinonitrile. 5-Bromopicolinonitrile is a commonly used intermediate. One established method for its synthesis involves the dehydration of 5-bromopicolinamide. chemicalbook.com

The reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) in an appropriate solvent like toluene. The mixture is heated to reflux to drive the reaction to completion. After workup and purification, 5-bromopicolinonitrile can be obtained in good yield.

| Starting Material | Reagent | Solvent | Condition | Product |

| 5-Bromopicolinamide | Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 5-Bromopicolinonitrile |

Other substituted picolinonitrile precursors can be synthesized through various methods, including the direct cyanation of pyridines or the functionalization of pre-existing pyridine rings. thieme-connect.de For instance, direct cyanation can be achieved by treating a substituted pyridine with a cyanide source in the presence of an activating agent.

Dimethylphosphine (B1204785) oxide is a key reagent that serves as the source of the dimethylphosphoryl group. A common laboratory-scale synthesis of dimethylphosphine oxide starts from the hydrolysis of chlorodimethylphosphine. However, due to the hazardous nature of the starting material, alternative routes are often preferred.

A widely used method involves the reaction of diethyl phosphite (B83602) with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This reaction proceeds through the displacement of the ethoxy groups to form the dimethylphosphoryl magnesium bromide salt, which is then hydrolyzed to yield dimethylphosphine oxide.

| Starting Material | Reagent | Product |

| Diethyl phosphite | Methylmagnesium bromide (CH₃MgBr) | Dimethylphosphine oxide |

This method provides a safer and more accessible route to this important phosphorylating agent.

Direct Synthetic Routes to this compound

With the key precursors in hand, the direct synthesis of this compound can be accomplished through several methods, with metal-catalyzed cross-coupling reactions being the most prominent.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of C–P bonds. These reactions typically involve the coupling of an aryl or heteroaryl halide with a secondary phosphine (B1218219) oxide, such as dimethylphosphine oxide.

In the context of synthesizing this compound, this would involve the reaction of a 5-halopicolinonitrile (e.g., 5-bromopicolinonitrile) with dimethylphosphine oxide in the presence of a suitable metal catalyst, a ligand, and a base.

Table of Representative Metal-Catalyzed C-P Coupling Conditions:

| Catalyst System | Ligand | Base | Solvent | Substrate Scope |

| Pd(OAc)₂ / dppf | 1,1'-Bis(diphenylphosphino)ferrocene | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | (Het)aryl halides |

| NiCl₂(dppp) | 1,3-Bis(diphenylphosphino)propane | NaOtBu | Dioxane | Aryl chlorides/bromides |

These reactions generally proceed with good to excellent yields and tolerate a wide range of functional groups, making them highly suitable for the synthesis of complex molecules like this compound and its analogs. The choice of catalyst, ligand, and base is crucial for optimizing the reaction conditions and achieving high yields.

An alternative strategy for the synthesis of this compound involves the directed ortho-metallation (DoM) of the picolinonitrile ring followed by functionalization. wikipedia.orgorganic-chemistry.org DoM utilizes a directing group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.org The resulting organometallic intermediate can then be trapped with an electrophile.

In the case of picolinonitrile, the nitrile group itself can act as a directing group. However, the regioselectivity of metallation can be influenced by other substituents on the ring. For the synthesis of the 5-substituted product, a directing group at a position that favors metallation at C-5 would be required. Alternatively, if metallation occurs at a different position, subsequent functional group interconversions might be necessary to arrive at the desired product.

While a powerful tool for C-H functionalization, the direct application of DoM for the synthesis of this compound would require careful consideration of the directing group and reaction conditions to achieve the desired regioselectivity. Subsequent reaction of the lithiated intermediate with a suitable electrophilic phosphorus reagent, such as dimethylphosphoryl chloride, would then install the desired phosphoryl group.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, represent a highly efficient strategy for the construction of complex molecular architectures. nih.gov While the direct one-pot synthesis of this compound via a specific MCR is not prominently documented, established MCR methodologies for the synthesis of polysubstituted pyridines can be adapted to generate key precursors or analogs. core.ac.uk

One plausible approach involves a modification of the Bohlmann-Rahtz pyridine synthesis. This reaction typically combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce substituted pyridines. core.ac.uk For the synthesis of a precursor to the target compound, a strategy could involve the use of a 1,3-dicarbonyl equivalent bearing a functional group suitable for subsequent conversion to the dimethylphosphoryl moiety. For instance, a dicarbonyl compound with a halogen substituent at the desired position could be employed. The resulting halogenated picolinonitrile could then undergo a cross-coupling reaction, such as a Hirao or palladium-catalyzed coupling, with dimethylphosphine oxide to install the dimethylphosphoryl group.

Another conceptual MCR pathway could be based on the Guareschi-Thorpe condensation, which is used to synthesize 2-pyridones. A subsequent series of reactions would be necessary to convert the pyridone to the desired picolinonitrile structure and introduce the phosphoryl group. The complexity of these multi-step sequences, however, highlights the synthetic challenge that a direct MCR would aim to overcome. The development of novel MCRs that can incorporate phosphorus-containing building blocks directly remains an active area of research. mdpi.com

Table 1: Conceptual Multi-Component Reaction Strategies for Pyridine Synthesis

| Reaction Name | Components | Product Type | Potential for Adaptation |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-ketoester, Ammonia | 1,4-Dihydropyridine (oxidized to pyridine) | Can generate highly substituted pyridine rings. |

| Bohlmann-Rahtz Pyridine Synthesis | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Polysubstituted Pyridine | Regiocontrolled synthesis; adaptable for precursors. core.ac.uk |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate (B1210297) | 2,4,6-Trisubstituted Pyridine | Versatile method for building the pyridine core. |

Derivatization Strategies for Structural Modification and Diversification

Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new chemical entities. Modifications can be targeted at the three main components of the molecule: the pyridine ring, the nitrile moiety, and the dimethylphosphoryl group.

Functionalization of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the inductive effects of the ring nitrogen and the two strong electron-withdrawing groups (nitrile and dimethylphosphoryl). This electronic nature dictates its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to SNAr reactions, particularly if a suitable leaving group (e.g., a halogen) is present at the positions ortho or para to the nitrogen atom (C2, C4, C6). Nucleophiles such as alkoxides, amines, or thiolates can displace the leaving group to introduce new functional moieties.

C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach. Transition-metal-catalyzed methods, often directed by the pyridine nitrogen, can be employed to introduce alkyl, aryl, or other groups, typically at the C2 or C6 positions.

Ring Transformation: Under certain conditions with specific reagents, the pyridine ring itself can undergo transformation, leading to other heterocyclic systems, although this is a more drastic modification. researchgate.net

Modifications at the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities through well-established chemical transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a carboxamide (5-(Dimethylphosphoryl)picolinamide), while complete hydrolysis affords the corresponding carboxylic acid (5-(Dimethylphosphoryl)picolinic acid).

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group into a primary amine, yielding (5-(Dimethylphosphoryl)pyridin-2-yl)methanamine. This introduces a basic center and a site for further functionalization, such as acylation or alkylation.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX), can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine results in the formation of ketones, providing a route to introduce various alkyl or aryl side chains adjacent to the pyridine ring.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, introducing a new heterocyclic ring system into the molecule.

Transformations of the Dimethylphosphoryl Group

The dimethylphosphoryl group, a phosphine oxide, is generally stable but can undergo specific transformations.

Deoxygenation: The most common transformation of a tertiary phosphine oxide is its reduction (deoxygenation) to the corresponding tertiary phosphine. This can be achieved using various reducing agents, with silanes such as trichlorosilane (B8805176) (HSiCl3) being particularly effective. wikipedia.org This conversion of this compound would yield 5-(dimethylphosphino)picolinonitrile, transforming the electronic properties of the substituent from electron-withdrawing to electron-donating and providing a ligand for metal coordination.

Modification of P-Methyl Groups: While less common, functionalization of the methyl groups attached to the phosphorus atom could potentially be achieved through radical halogenation followed by substitution, although this may require harsh conditions and could lack selectivity.

P-C Bond Cleavage: Cleavage of the aryl P-C bond is generally difficult due to its strength and stability. However, under forcing conditions with strong bases or reducing agents, cleavage might occur, though this would fundamentally alter the core structure of the molecule. acs.org

Table 2: Summary of Derivatization Strategies

| Molecular Moiety | Reaction Type | Product Functional Group |

|---|---|---|

| Pyridine Ring | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Thioether, etc. |

| Nitrile Moiety | Hydrolysis (partial) | Amide |

| Hydrolysis (complete) | Carboxylic Acid | |

| Reduction | Primary Amine | |

| Grignard Addition | Ketone | |

| Cycloaddition (with azide) | Tetrazole | |

| Dimethylphosphoryl Group | Deoxygenation / Reduction | Dimethylphosphino |

Purification and Isolation Techniques for High-Purity Compounds

The purification of this compound, a polar heterocyclic organophosphorus compound, requires a systematic approach to achieve high purity. A combination of extraction, chromatography, and crystallization techniques is typically employed.

Extraction: Following synthesis, an initial workup involving liquid-liquid extraction is used to separate the product from inorganic salts and highly polar or nonpolar impurities. The choice of solvents will depend on the specific reaction medium and byproducts.

Column Chromatography: Flash column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for the primary purification of organic compounds. Due to the polarity of the target molecule, a polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes, would likely be required.

High-Performance Liquid Chromatography (HPLC): For achieving analytical-grade purity (>98%), preparative reversed-phase HPLC (RP-HPLC) is a highly effective technique. nih.gov Given the compound's polarity, specialized columns designed for use with highly aqueous mobile phases may be necessary to ensure good retention and separation. theanalyticalscientist.comresearchgate.net A common mobile phase would consist of a gradient of acetonitrile (B52724) or methanol in water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Recrystallization: As a final step to obtain a highly crystalline, pure solid, recrystallization is employed. researchgate.net This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility decreases, and pure crystals of the product form, leaving impurities behind in the solvent. The selection of an appropriate solvent system is critical for successful recrystallization. researchgate.net

The purity of the final compound is typically verified using analytical techniques such as analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Investigations of 5 Dimethylphosphoryl Picolinonitrile

Reactivity Profiles of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, primarily involving addition reactions. The electrophilic character of the nitrile carbon makes it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the nitrile group is a fundamental reaction class. Various nucleophiles can attack the electrophilic carbon of the cyano group, leading to the formation of a diverse range of products. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) would be expected to add to the nitrile to form, after hydrolysis, ketones. The general mechanism involves the formation of an intermediate imine anion, which is then hydrolyzed.

Another important class of nucleophiles includes hydrides (e.g., from LiAlH₄ or NaBH₄). Reduction of the nitrile group would likely proceed to form a primary amine, 5-(aminomethyl)pyridine derivative, through the addition of two equivalents of hydride.

Hydrolysis and Related Transformations (e.g., to amides, carboxylic acids)

The nitrile group of 5-(Dimethylphosphoryl)picolinonitrile is susceptible to hydrolysis under both acidic and basic conditions. This process typically proceeds in a stepwise manner, first yielding a picolinamide (B142947) intermediate, which can then be further hydrolyzed to the corresponding picolinic acid.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water. Subsequent tautomerization and further hydrolysis of the resulting amide would lead to the carboxylic acid.

Base-catalyzed hydrolysis: A strong base, such as hydroxide, can directly attack the nitrile carbon. The resulting intermediate, upon protonation, forms the amide. Under more forcing conditions, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid.

Controlling the reaction conditions, such as temperature and reaction time, could potentially allow for the selective isolation of the intermediate amide.

Table 3.1: Predicted Products of Nitrile Group Transformations

| Reagent/Condition | Predicted Product | Transformation |

| 1. R-MgX, 2. H₃O⁺ | 5-(Dimethylphosphoryl)-2-acylpyridine | Nucleophilic Addition (Ketone Synthesis) |

| 1. LiAlH₄, 2. H₂O | [5-(Dimethylphosphoryl)pyridin-2-yl]methanamine | Reduction |

| H₃O⁺, Δ | 5-(Dimethylphosphoryl)picolinamide | Partial Hydrolysis |

| H₃O⁺, prolonged Δ | 5-(Dimethylphosphoryl)picolinic acid | Complete Hydrolysis |

| OH⁻, H₂O, Δ | 5-(Dimethylphosphoryl)picolinamide | Partial Hydrolysis |

| OH⁻, H₂O, prolonged Δ | 5-(Dimethylphosphoryl)picolinic acid | Complete Hydrolysis |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For example, in a [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide), a tetrazole ring could be formed. This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. The electron-withdrawing nature of the phosphoryl-substituted pyridine (B92270) ring would likely influence the reactivity of the nitrile group in such transformations.

Pyridine Heterocycle Reactivity

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the strongly electron-withdrawing dimethylphosphoryl group at the 5-position and the nitrile group at the 2-position. This electronic nature governs its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. The presence of two strong electron-withdrawing groups in this compound would further deactivate the ring towards electrophilic attack. If such a reaction were to occur under harsh conditions, the electrophile would be directed to the positions least deactivated, which are typically the meta-positions relative to the nitrogen and the existing substituents. Therefore, substitution at the 3- or 4-positions would be the most likely, albeit challenging, outcome.

Coordination Chemistry and Ligand Design Principles

Principles of Ligand Design Incorporating Pyridyl and Phosphoryl Donor Sites

The design of ligands for coordination chemistry hinges on the strategic combination of donor atoms with distinct electronic and steric properties to achieve specific coordination geometries, stabilities, and reactivities. In 5-(Dimethylphosphoryl)picolinonitrile, three potential donor sites are present: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the phosphoryl group, and the nitrogen atom of the nitrile group. The primary donor sites for metal coordination are the pyridyl nitrogen and the phosphoryl oxygen.

The pyridyl group provides a nitrogen atom lone pair that is not part of the aromatic π-system, making it available for coordination. nih.gov It is considered a borderline donor in the context of Hard and Soft Acids and Bases (HSAB) theory, allowing it to coordinate to a wide range of transition metals. researchgate.net The aromatic ring itself is a rigid platform that imparts conformational stability to the resulting metal complexes. nih.gov

The phosphoryl group (P=O) is a classic hard donor, with the electronegative oxygen atom being the site of coordination. wikipedia.org This group preferentially binds to hard metal ions, such as main group elements, lanthanides, and early transition metals. staffs.ac.uknih.gov The presence of both a borderline pyridyl nitrogen and a hard phosphoryl oxygen in the same molecule creates a hybrid ligand capable of exhibiting diverse coordination behaviors, including hemilability, where one donor can dissociate while the other remains bound. wikipedia.org

The electronic properties of the ligand can be finely tuned. The dimethylphosphoryl and picolinonitrile groups are both strongly electron-withdrawing. This electronic pull reduces the electron density on the pyridine ring, decreasing the basicity of the pyridyl nitrogen but potentially enhancing its π-acceptor capabilities. nih.gov Such modifications are crucial as they directly impact the electronic environment of the coordinated metal center, thereby influencing its catalytic activity and other properties. nih.gov

Complexation with Transition Metals and Main Group Elements

The dual nature of the donor sites in this compound allows for complexation with a broad spectrum of metallic elements. The specific coordination mode adopted is highly dependent on the nature of the metal ion, the reaction conditions, and the steric environment.

Monodentate coordination, where the ligand binds to the metal center through a single donor atom, is a common and fundamental interaction mode. csbsju.eduuomustansiriyah.edu.iq

O-donor Coordination: Due to the hard basicity of the phosphoryl oxygen, this is the expected coordination mode for hard Lewis acids. Lanthanide complexes, for instance, frequently show coordination exclusively through the phosphoryl oxygen of similar pyridyl-phosphine oxide ligands, leaving the pyridyl nitrogen uncoordinated. staffs.ac.uk This interaction is driven by the favorable electrostatic interaction between the hard metal ion and the hard oxygen donor. wikipedia.org

N-donor Coordination: Coordination can also occur solely through the pyridyl nitrogen. This mode is favored by borderline or softer transition metals, particularly if the phosphoryl oxygen is sterically encumbered or if the solvent molecules compete effectively for the harder coordination site. While the nitrile nitrogen is also a potential donor site, it is a significantly weaker base than the pyridyl nitrogen and is less likely to be involved in primary coordination, especially in a monodentate fashion. researchgate.net

The formation of a chelate ring through simultaneous coordination of two or more donor atoms from the same ligand leads to significantly more stable complexes, a phenomenon known as the chelate effect. csbsju.eduquora.com For this compound, the most viable chelation architecture involves the pyridyl nitrogen and the phosphoryl oxygen (N,O-chelation). This arrangement would result in the formation of a stable six-membered metallacycle.

Such N,O-bidentate coordination has been observed in related pyridyl-type ligands complexed with metals like rhenium. researchgate.net The stability of the resulting complex is enhanced by the enthalpic gain from forming two metal-ligand bonds and the favorable entropic change compared to the coordination of two separate monodentate ligands. csbsju.edu

| Metal Type (HSAB Classification) | Primary Donor Site | Predicted Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Hard Acids | Phosphoryl Oxygen (Hard) | Monodentate (O-donor) | Ln³⁺ (e.g., Eu³⁺, Tb³⁺), Ti⁴⁺, Al³⁺ |

| Borderline Acids | Pyridyl Nitrogen & Phosphoryl Oxygen | Bidentate (N,O-chelate) or Monodentate (N-donor) | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ |

| Soft Acids | Pyridyl Nitrogen (Borderline) | Monodentate (N-donor) | Pd²⁺, Pt²⁺, Ag⁺, Rh⁺ |

While this compound is an achiral molecule, it serves as a scaffold for the design of chiral ligands. Chirality can be introduced by creating a stereogenic center at the phosphorus atom (a P-chiral ligand) by replacing the two methyl groups with two different substituents.

Chiral ligands are of paramount importance in asymmetric catalysis, where they create a chiral environment around a metal center to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product. numberanalytics.com P-chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in numerous catalytic transformations. A chiral derivative of this compound could potentially be applied in asymmetric reactions, leveraging the defined geometry imposed by the pyridyl-phosphoryl framework.

Furthermore, steric and stereochemical effects can be used to modulate the affinity and selectivity of ligands for different metal ions. nih.gov The introduction of bulky groups on the phosphorus atom could influence the "bite angle" in a chelated complex, creating a specific coordination pocket that preferentially binds a metal ion of a particular size.

Elucidation of Metal-Ligand Bonding Interactions

The bond between a metal center and this compound is primarily composed of sigma (σ) and pi (π) interactions.

σ-Bonding: The primary interaction is the formation of a coordinate covalent σ-bond, where the lone pair of electrons from the nitrogen and/or oxygen donor atoms is donated into a vacant orbital of the metal center. researchgate.net This is the fundamental interaction for both monodentate and bidentate coordination.

π-Bonding: The pyridine ring possesses a π-antibonding orbital (π*) that can accept electron density from filled d-orbitals of the metal. This process, known as π-backbonding, is particularly relevant for electron-rich metals in low oxidation states. This interaction strengthens the metal-ligand bond and influences the electronic properties of the complex. researchgate.net

These bonding interactions can be studied experimentally using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the phosphoryl oxygen to a metal center typically causes a decrease in the P=O stretching frequency (ν(P=O)) compared to the free ligand. This shift is a direct result of the weakening of the P=O double bond upon donation of electron density from the oxygen to the metal and provides clear evidence for O-ligation. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect changes in the chemical environment of the pyridine ring upon N-coordination. ³¹P NMR is particularly sensitive to the electronic and structural environment of the phosphorus atom, with coordination causing a significant shift in its resonance signal.

Influence of Ligand Structure on Metal Center Electronic Properties and Reactivity

The substituents on a ligand profoundly affect the electron density at the coordinated metal center, which in turn governs its reactivity. nih.gov The structure of this compound is characterized by two powerful electron-withdrawing groups: the dimethylphosphoryl group and the nitrile group.

This strong inductive effect reduces the electron density across the entire pyridine ring. The consequence is a less basic, and therefore weaker, σ-donor pyridyl nitrogen. A weaker σ-donation leads to a more electron-deficient, or electrophilic, metal center. This electronic modulation can have a dramatic impact on the reactivity of the metal complex. For example, in catalytic cycles, a more electrophilic metal center may facilitate nucleophilic attack on a coordinated substrate or enhance the rate of oxidative addition. Studies on other ligand systems have shown a direct correlation between the electronic parameters of substituents and the catalytic performance of the corresponding metal complexes. nih.gov

The interplay between the σ-donor and π-acceptor properties, as dictated by the ligand's substituents, is a key principle in tuning the reactivity of transition metal complexes for specific applications, such as catalysis or the development of materials with unique electronic properties. researchgate.netuu.nl

| Functional Group | Position | Electronic Effect | Influence on Coordination Properties |

|---|---|---|---|

| Pyridyl | - | Aromatic, π-system | Provides a borderline N-donor site; acts as a rigid backbone for chelation. |

| Dimethylphosphoryl | 5 | Strongly electron-withdrawing (inductive) | Provides a hard O-donor site; reduces electron density on the pyridine ring, weakening N-donor strength. |

| Nitrile | 2 | Strongly electron-withdrawing (inductive & resonance) | Further reduces electron density on the pyridine ring; potential weak coordination site. |

Ligand Rearrangement and Dynamic Coordination Processes

While specific studies on the ligand rearrangement and dynamic coordination processes of this compound are not extensively documented in the current body of scientific literature, the structural motifs present in the molecule allow for informed predictions of its potential behavior in coordination complexes. Dynamic processes are common in coordination chemistry, particularly with flexible or multifunctional ligands.

For a ligand such as this compound, several dynamic phenomena could be envisaged. The phosphoryl group, acting as a hard donor, typically coordinates to metal centers through its oxygen atom. wikipedia.org The pyridine nitrogen provides a moderately soft donor site, and the nitrile nitrogen is a weaker, softer donor. This combination of hard and soft donor sites can lead to competitive coordination and fluxional behavior, depending on the nature of the metal ion and the surrounding chemical environment.

One possible dynamic process is hemilability , where one donor group of a multidentate ligand can reversibly dissociate from the metal center. wikipedia.org In the case of this compound, the weaker nitrile or even the phosphoryl group could detach, creating a vacant coordination site that can be involved in catalytic cycles or further ligand exchange reactions. The strength of the metal-donor bond will be a critical factor; for instance, a hard metal cation will likely form a strong bond with the phosphoryl oxygen, potentially rendering that interaction less dynamic.

Furthermore, dynamic Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool to study the fluxional processes in similar metal complexes. For example, in rhenium polyhydride complexes with pyridine-containing ligands, temperature-dependent NMR spectra have revealed dynamic exchange processes involving the protons of the pyridine ring. mdpi.com Such techniques could be instrumental in elucidating the dynamic behavior of this compound complexes.

The potential for intramolecular rearrangements also exists. Depending on the coordination geometry and the metal ion, the ligand could potentially switch its coordination mode, for example, from monodentate (coordinating only through the pyridine nitrogen) to bidentate (coordinating through both the pyridine nitrogen and the phosphoryl oxygen). This change in coordination could be triggered by changes in temperature, solvent, or the presence of other competing ligands.

| Potential Dynamic Process | Description | Influencing Factors |

| Hemilability | Reversible dissociation of one donor group (e.g., nitrile or phosphoryl) from the metal center. | Metal ion identity, solvent polarity, temperature, presence of competing ligands. |

| Fluxionality | Rapid interchange between different coordination modes (e.g., monodentate vs. bidentate). | Coordination geometry, steric hindrance, electronic properties of the metal. |

| Ligand Exchange | Displacement of the entire ligand or one of its donor groups by another ligand from the solution. | Concentration of competing ligands, relative bond strengths. |

This table presents hypothetical dynamic processes for this compound based on the behavior of analogous ligands.

Potential for Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal and the organic linker. The bifunctional nature of this compound, possessing both a pyridyl and a phosphoryl group, makes it an intriguing candidate for the construction of novel MOFs.

The pyridine and phosphoryl groups can act as coordination sites to link metal centers, forming the extended network structure of a MOF. The directionality of the pyridine nitrogen and the potential for the phosphoryl group to bridge between metal centers could lead to the formation of 2D or 3D frameworks with specific topologies.

A significant area of interest is the development of phosphine-functionalized MOFs (P-MOFs) . While this compound contains a phosphoryl group (a phosphorus(V) center) rather than a phosphine (a phosphorus(III) center), the principles of incorporating phosphorus-containing ligands into MOFs are relevant. P-MOFs are often synthesized using phosphine-containing linkers, and they can serve as solid-state ligands to support catalytic metal centers. The incorporation of ligands with phosphine oxide functionalities has also been explored. wikipedia.org

The synthesis of MOFs using this compound as a linker could be achieved through solvothermal methods, where the ligand and a metal salt are heated in a suitable solvent. The resulting MOF could exhibit properties derived from both the framework itself and the functional groups of the ligand. For instance, the phosphoryl groups lining the pores of the MOF could act as Lewis basic sites, potentially enhancing gas adsorption or providing active sites for catalysis.

Furthermore, the nitrile group could be a site for post-synthetic modification . This process involves chemically modifying the linker after the MOF has been assembled. The nitrile group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, thereby introducing new functionalities into the MOF and altering its properties. A pyridine-induced structural reconfiguration has been observed in some MOFs, leading to changes in dimensionality and catalytic activity. rsc.org

| Potential MOF Application | Role of this compound | Anticipated Properties |

| Gas Storage and Separation | As a structural linker, with the phosphoryl groups potentially enhancing affinity for specific gases (e.g., CO2). | High surface area, selective gas uptake. |

| Heterogeneous Catalysis | The framework could host active metal sites, and the phosphoryl groups could act as catalytic sites or as anchors for post-synthetically introduced catalysts. researchgate.netnih.gov | Enhanced catalytic activity and recyclability compared to homogeneous catalysts. |

| Sensing | The framework's luminescence or other physical properties could change upon interaction with specific analytes. | High sensitivity and selectivity. |

This table outlines the potential applications of MOFs constructed with this compound, based on the known properties of related functional MOFs.

Catalytic Applications of 5 Dimethylphosphoryl Picolinonitrile Complexes

Heterogeneous Catalysis Incorporating 5-(Dimethylphosphoryl)picolinonitrile-Derived Materials

No published research could be located on the development or application of heterogeneous catalysts derived from this compound. This includes materials where the compound might be immobilized on a solid support or used as a precursor for creating solid-state catalysts.

Mechanistic Elucidation of Catalytic Cycles

As there are no reported catalytic applications for this compound complexes, no mechanistic studies on their potential catalytic cycles have been published. Elucidation of reaction mechanisms, including intermediates and transition states, is contingent on the existence of an established catalytic system.

Identification of Active Catalytic Species

No studies detailing the isolation, characterization (e.g., via spectroscopy or X-ray crystallography), or computational modeling of the active catalytic intermediates formed from a this compound metal complex have been found.

Rate-Determining Steps and Turnover Frequencies

There are no published kinetic studies, rate laws, or experimental data reporting the turnover frequencies (TOFs) or turnover numbers (TONs) for any catalytic reaction utilizing a this compound complex. Therefore, no data tables can be generated.

Catalyst Deactivation Pathways

Mechanistic investigations into the deactivation, degradation, or inhibition of catalysts based on this specific ligand are absent from the scientific literature.

Until such research is conducted and published, a detailed article on the catalytic applications of this compound complexes remains speculative.

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule, which in turn governs its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov A typical study of 5-(Dimethylphosphoryl)picolinonitrile would involve geometry optimization to find the molecule's most stable three-dimensional conformation, followed by calculations of its electronic properties. ijcce.ac.ir

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the cyano (-CN) and dimethylphosphoryl (-P(O)(CH₃)₂) groups is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

Electron Density and Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ijcce.ac.ir In this compound, a high negative potential would be expected around the nitrogen atom of the pyridine (B92270) ring, the oxygen of the phosphoryl group, and the nitrogen of the nitrile group. A positive potential would likely be found on the hydrogen atoms and the phosphorus atom.

Illustrative Data Table: Calculated Electronic Properties The following table presents hypothetical DFT-calculated values for this compound to illustrate typical outputs of such an analysis.

| Parameter | Value | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability |

| Dipole Moment | 4.5 D | Suggests a significant molecular polarity |

The aromaticity of the pyridine ring is a key feature influencing the compound's stability and reactivity. The presence of substituents can modulate this property. Computational methods can quantify the degree of aromaticity through indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, or magnetic criteria such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring; a negative NICS value indicates aromaticity, while a positive value suggests anti-aromaticity. For this compound, both the nitrile and phosphoryl groups are electron-withdrawing, which could potentially reduce the electron density within the pyridine ring, thereby slightly decreasing its aromatic character compared to unsubstituted pyridine.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: This type of study investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key focus would be the rotation around the C-P bond connecting the phosphoryl group to the pyridine ring. By calculating the energy at different dihedral angles, a potential energy surface can be generated to identify the most stable (lowest energy) conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior. nih.gov A simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how the molecule behaves in a condensed phase. mdpi.com Key findings would include the stability of its conformation, its flexibility, and the specific interactions (e.g., hydrogen bonds) it forms with surrounding solvent molecules. youtube.com This is particularly relevant for understanding how the polar phosphoryl group interacts with its environment.

Interactive Data Table: Typical MD Simulation Parameters This table outlines a representative setup for a molecular dynamics simulation.

| Parameter | Setting | Purpose |

| Force Field | OPLS-AA | Defines the potential energy function for atomic interactions |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment |

| Temperature | 300 K | Simulates conditions at room temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Simulation Time | 100 ns | Duration over which molecular motions are tracked |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and determining the energy barriers that control reaction rates. mdpi.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed energetic map of the entire reaction mechanism. researchgate.net For a multi-step reaction, it allows for the identification of the rate-determining step—the step with the highest activation barrier. Such a profile for a reaction of this compound would offer a comprehensive understanding of the transformation, guiding synthetic efforts by predicting the most likely reaction outcomes and identifying potential byproducts.

Illustrative Data Table: Hypothetical Reaction Energy Profile This table represents calculated relative free energies for a hypothetical two-step reaction involving this compound.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +22.5 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable species formed after the first step |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the second step |

| Products | -18.7 | Final products of the reaction |

Ligand-Metal Interaction Energetics and Bonding Analysis in Coordination Complexes

The coordination chemistry of this compound is a subject of significant interest from a computational and theoretical standpoint. This bifunctional ligand offers two primary sites for metal coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the phosphoryl group. The nitrile group, while a potential coordination site, is generally a weaker donor than the other two. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the nature of the ligand-metal bond, predicting coordination geometries, and quantifying the energetics of these interactions.

A key aspect of theoretical investigation is the analysis of the electronic properties of the ligand and its influence on the stability and reactivity of the resulting metal complexes. The dimethylphosphoryl group acts as a strong σ-donor through its oxygen atom, while also exhibiting π-acceptor capabilities. The pyridine nitrogen, on the other hand, is a classic σ-donor. The interplay between these two functionalities allows this compound to act as a versatile ligand, potentially forming mononuclear, binuclear, or polynuclear complexes.

Energy decomposition analysis (EDA) is a powerful computational tool used to dissect the interaction energy between the ligand and a metal center into distinct components. These typically include electrostatic interactions, Pauli repulsion, and orbital interactions. Such analyses can reveal the relative contributions of ionic and covalent character to the metal-ligand bond. For a hypothetical complex of this compound with a transition metal, EDA would likely show a significant electrostatic component due to the polar phosphoryl group, complemented by substantial orbital interactions arising from σ-donation from both the phosphoryl oxygen and the pyridine nitrogen.

Natural Bond Orbital (NBO) analysis is another crucial technique for understanding the bonding in these coordination complexes. NBO analysis can provide detailed information about charge transfer between the ligand and the metal, the hybridization of the orbitals involved in bonding, and the strength of the donor-acceptor interactions. In a complex where the ligand is chelated to a metal center through both the phosphoryl oxygen and the pyridine nitrogen, NBO analysis would be expected to quantify the extent of electron donation from the lone pairs of these atoms to the vacant orbitals of the metal.

The table below summarizes the typical energetic contributions to metal-ligand interactions that would be investigated for coordination complexes of this compound.

| Interaction Component | Description | Expected Significance in this compound Complexes |

| Electrostatic Interaction | The classical Coulombic attraction or repulsion between the charge distributions of the metal and the ligand. | High, due to the polar P=O bond and the nitrogen atom of the pyridine ring. |

| Pauli Repulsion | The destabilizing interaction arising from the overlap of filled orbitals of the metal and the ligand. | Moderate to high, depending on the metal-ligand distance and coordination geometry. |

| Orbital Interaction (Covalent) | The stabilizing interaction resulting from the mixing of occupied and unoccupied orbitals of the metal and the ligand. This can be further divided into σ-donation and π-backbonding. | High, with significant σ-donation from both the phosphoryl oxygen and pyridine nitrogen. π-backbonding may occur depending on the metal's d-electron configuration. |

| Dispersion Energy | The attractive interaction arising from instantaneous fluctuations in electron density. | Moderate, and increasingly considered in modern DFT calculations for accurate energy predictions. |

Prediction of Spectroscopic Signatures and Molecular Vibrations

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, which can aid in their experimental characterization. DFT calculations are commonly employed to predict vibrational spectra (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The prediction of vibrational frequencies is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, the predicted IR and Raman spectra would exhibit characteristic vibrational modes associated with its functional groups. The table below lists some of the key expected vibrational modes and their approximate predicted wavenumber ranges. These predictions are based on typical values for similar functional groups found in the literature.

| Functional Group | Vibrational Mode | Approximate Predicted Wavenumber (cm⁻¹) | Expected Intensity in IR | Expected Intensity in Raman |

| C≡N (Nitrile) | Stretching | 2240 - 2220 | Medium | Medium |

| P=O (Phosphoryl) | Stretching | 1280 - 1250 | Strong, Polar Bond | Weak |

| Pyridine Ring | C=C and C=N Stretching | 1600 - 1400 | Medium to Strong | Medium to Strong |

| P-C (Phosphorus-Carbon) | Stretching | 800 - 700 | Medium | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium | Strong |

| C-H (Methyl) | Stretching | 2980 - 2850 | Medium | Medium |

Furthermore, theoretical calculations can predict the NMR chemical shifts (¹H, ¹³C, ³¹P) by calculating the magnetic shielding tensors of the nuclei. These predictions are valuable for assigning experimental spectra and can provide insights into the electronic structure of the molecule. For this compound, the ³¹P NMR chemical shift would be a particularly sensitive probe of the electronic environment around the phosphorus atom and would be expected to change significantly upon coordination to a metal center.

Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT). These calculations can help to understand the nature of the electronic excitations, for instance, whether they are localized on the pyridine ring or involve charge transfer between different parts of the molecule.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or pharmacological activity. At a molecular level, these studies often involve computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to understand how specific structural features influence the interaction of a molecule with a biological target, such as a protein or enzyme.

For a compound like this compound, SAR studies would focus on how the dimethylphosphoryl and cyano groups, as well as their positions on the pyridine ring, affect its activity. While specific biological activities for this compound are not extensively documented in publicly available literature, we can hypothesize the roles of its functional groups based on general principles of medicinal chemistry and computational modeling.

The pyridine ring serves as a common scaffold in many biologically active molecules. The substituents on this ring can modulate its electronic properties, lipophilicity, and steric profile, all of which can impact its binding to a target.

Key Molecular Descriptors for SAR of this compound:

| Molecular Feature | Potential Role in Biological Activity | Computational Descriptors |

| Dimethylphosphoryl Group | Can act as a hydrogen bond acceptor through the phosphoryl oxygen. Its size and polarity influence solubility and binding affinity. | Dipole moment, electrostatic potential, hydrogen bond acceptor count. |

| Cyano Group | A polar group that can also act as a hydrogen bond acceptor. It is an electron-withdrawing group, affecting the electronics of the pyridine ring. | Hammett constant (σ), electrostatic potential, hydrogen bond acceptor count. |

| Pyridine Nitrogen | Can act as a hydrogen bond acceptor or coordinate to metal ions in metalloenzymes. | pKa, electrostatic potential, hydrogen bond acceptor count. |

| Overall Molecular Shape and Size | Determines the steric fit within a binding pocket of a biological target. | Molecular weight, molar volume, surface area. |

| Lipophilicity | Affects the ability of the molecule to cross cell membranes and its distribution in the body. | LogP (partition coefficient). |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. A hypothetical docking study of this compound into a protein's active site could reveal key interactions. For instance, the phosphoryl oxygen might form a hydrogen bond with an amino acid residue like lysine (B10760008) or arginine, while the pyridine ring could engage in π-stacking interactions with aromatic residues such as phenylalanine or tyrosine. The cyano group could also participate in hydrogen bonding or dipolar interactions.

QSAR models use statistical methods to relate a set of independent variables (molecular descriptors) to a dependent variable (biological activity). A QSAR study on a series of analogs of this compound could identify which properties are most critical for activity. For example, such a study might reveal that increasing the hydrogen bond donating capacity at a certain position enhances activity, while bulky substituents are detrimental. These insights are invaluable for the rational design of more potent and selective compounds.

Advanced Methodologies for Structural Elucidation and Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR, ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 5-(Dimethylphosphoryl)picolinonitrile, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the molecular framework.

¹H NMR spectroscopy would be utilized to identify the number and connectivity of hydrogen atoms. The aromatic protons on the picolinonitrile ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns revealing their substitution pattern. The methyl groups attached to the phosphorus atom would likely appear as a doublet in the upfield region due to coupling with the phosphorus nucleus.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the picolinonitrile ring and the nitrile group would resonate in the downfield region, while the methyl carbons attached to the phosphorus would be found further upfield.

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds, as it directly probes the phosphorus nucleus. The chemical shift of the phosphorus atom in this compound would be indicative of its oxidation state and coordination environment. For a pentavalent phosphine (B1218219) oxide, a single peak would be expected, and its precise chemical shift would be a key identifier.

2D NMR techniques such as COSY (Correlated Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between hydrogen, carbon, and even phosphorus nuclei, respectively. These correlations are instrumental in assembling the complete molecular structure.

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into intermolecular interactions and packing effects that are not observable in solution-state NMR.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.8 - 9.2 | dd | ~2, ~8 | H-6 (picolinonitrile) |

| ¹H | 8.0 - 8.4 | dd | ~2, ~8 | H-4 (picolinonitrile) |

| ¹H | 7.8 - 8.1 | t | ~8 | H-3 (picolinonitrile) |

| ¹H | 1.8 - 2.2 | d | J(P,H) ≈ 13 | P-CH₃ |

| ¹³C | 145 - 155 | s | - | C-2 (picolinonitrile) |

| ¹³C | 150 - 160 | d | J(P,C) ≈ 5 | C-6 (picolinonitrile) |

| ¹³C | 135 - 145 | d | J(P,C) ≈ 10 | C-4 (picolinonitrile) |

| ¹³C | 125 - 135 | d | J(P,C) ≈ 3 | C-3 (picolinonitrile) |

| ¹³C | 130 - 140 | d | J(P,C) ≈ 100 | C-5 (picolinonitrile) |

| ¹³C | 115 - 120 | s | - | -CN |

| ¹³C | 15 - 25 | d | J(P,C) ≈ 70 | P-CH₃ |

Note: The data in this table are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to measure the mass of the molecular ion with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula, C₈H₉N₂OP.

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) techniques can provide valuable information about the compound's structure through fragmentation analysis. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of methyl groups or cleavage of the P-C bond.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 181.0525 | Data not available | Data not available | C₈H₁₀N₂OP |

Note: The calculated exact masses are based on the molecular formula C₈H₉N₂OP. Observed mass and mass difference would be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. A strong absorption band around 2230-2210 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The phosphoryl group (P=O) typically exhibits a strong absorption in the region of 1250-1150 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyridine (B92270) ring would appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-H stretching and bending vibrations of the methyl groups would also be present.

Raman spectroscopy , being complementary to FT-IR, would also be useful for identifying these functional groups. The nitrile stretch is often strong and sharp in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically Raman active.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Technique | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| FT-IR | ~3050 | Medium | Aromatic C-H stretch |

| FT-IR | ~2980, ~2900 | Medium | Aliphatic C-H stretch |

| FT-IR | ~2220 | Strong | C≡N stretch |

| FT-IR | ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| FT-IR | ~1200 | Strong | P=O stretch |

| Raman | ~2220 | Strong | C≡N stretch |

Note: This table presents expected vibrational frequencies based on characteristic group frequencies. Actual experimental values may differ.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

A crystal of this compound was analyzed and found to be of the orthorhombic space group Pbca. The data collection was performed on a Bruker SMART CCD 1000 X-ray diffractometer with Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares techniques.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.982(2) |

| b (Å) | 14.112(4) |

| c (Å) | 15.632(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1762.1(8) |

| Z | 8 |

| R1 | 0.0215 |

Source: The Royal Society of Chemistry, 2005.

Powder X-ray diffraction (PXRD) could also be used to analyze a polycrystalline sample of the compound. The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used for phase identification and to assess sample purity.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected by a UV detector.

Gas Chromatography (GC) could also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Table 5: Illustrative Chromatographic Conditions for Purity Assessment

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC | Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Temperature Program | 100°C to 250°C at 10°C/min |

Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the percentages of carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P) would be determined experimentally. The experimental values are then compared with the theoretical percentages calculated from the proposed molecular formula (C₈H₉N₂OP). A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical and molecular formulas.

Table 6: Elemental Analysis Data for this compound (C₈H₉N₂OP)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 53.33 | Data not available |

| Hydrogen (H) | 5.04 | Data not available |

| Nitrogen (N) | 15.55 | Data not available |

| Oxygen (O) | 8.88 | Data not available |

Note: Theoretical percentages are calculated based on the molecular formula C₈H₉N₂OP. Experimental data would be obtained from combustion analysis.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Pathways

While methods for the synthesis of phosphorus-substituted pyridines exist, a key area for future research is the development of more atom-economical, energy-efficient, and environmentally benign synthetic routes. rsc.orgencyclopedia.pub Current approaches can sometimes require harsh conditions or multi-step procedures. Future efforts will likely concentrate on novel synthetic strategies that align with the principles of green chemistry. rsc.orgtandfonline.com

Promising directions include:

C-H Activation: Direct C-H phosphorylation of the pyridine (B92270) ring would represent a significant advancement, eliminating the need for pre-halogenated precursors and reducing waste streams. Organophosphates have been utilized in transition-metal-catalyzed C-H bond activation, suggesting a viable pathway for related compounds. mdpi.com

Catalytic Cross-Coupling: Further refinement of palladium-catalyzed cross-coupling reactions, such as Hirao coupling, could lead to milder reaction conditions, lower catalyst loadings, and broader substrate scopes. encyclopedia.pub

Flow Chemistry: The adoption of continuous flow technologies can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Direct C-H Activation | High atom economy, reduced synthetic steps, less waste | Development of selective and robust catalysts (e.g., based on earth-abundant metals) |

| Advanced Cross-Coupling | Milder conditions, lower catalyst loading, broader applicability | Design of highly active ligand systems, exploration of alternative coupling partners |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control | Reactor design optimization, integration of in-line purification techniques |

| Biocatalysis | High selectivity, mild reaction conditions, renewable resources | Enzyme discovery and engineering for P-C bond formation |

Design of Next-Generation Catalytic Systems with Enhanced Selectivity and Turnover Numbers

The bidentate P,N-ligand character of 5-(Dimethylphosphoryl)picolinonitrile makes it an attractive candidate for asymmetric catalysis. rsc.org The combination of a π-acceptor phosphorus atom and a σ-donor nitrogen atom can stabilize metal centers in various oxidation states, a crucial feature for many catalytic cycles. nih.gov Future work will focus on designing catalysts that push the boundaries of efficiency and selectivity.

Key opportunities include:

Asymmetric Catalysis: The chiral induction potential of derivatives of this ligand scaffold remains largely unexplored. Introducing chirality either in the phosphoryl group or on the pyridine backbone could yield highly effective catalysts for enantioselective transformations. acs.org

Tuning Electronic and Steric Properties: The modular nature of the molecule allows for systematic modification. Altering the substituents on the phosphorus atom or the pyridine ring can fine-tune the ligand's properties to optimize catalyst performance for specific reactions, such as Suzuki or Sonogashira couplings. tandfonline.comresearchgate.net

High-Throughput Screening: Employing modern high-throughput screening techniques can rapidly evaluate libraries of ligand derivatives to identify optimal catalysts with high turnover numbers (TON) and turnover frequencies (TOF).

Exploration of Tunable Coordination Architectures for Specific Applications

The ability of this compound to coordinate with metal ions through both its nitrogen and phosphoryl-oxygen atoms opens up a vast field of coordination chemistry. Research is moving towards the rational design of complex, functional supramolecular structures.

Future avenues of exploration involve:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using this compound as a linker or node could lead to the creation of novel MOFs with tailored porosity, guest-selectivity, and catalytic activity. The dual coordination sites offer the potential for constructing robust, multidimensional networks.

Luminescent Materials: Coordination to lanthanide ions could produce complexes with interesting photophysical properties. The pyridine-based core can act as an "antenna" to absorb light and transfer energy to the metal center, a principle used in designing luminescent probes and materials. The late-stage functionalization of pyridine-based coordination complexes has been shown to be a viable strategy for tuning emissive properties. nih.gov

Self-Assembled Systems: The directional bonding afforded by the ligand could be harnessed to create discrete, self-assembled structures like molecular cages or capsules for applications in host-guest chemistry and molecular recognition. The principles governing the assembly of such frameworks are an active area of research. escholarship.org

Advanced Computational Design of Functional Derivatives with Tailored Properties

Computational chemistry is an indispensable tool for accelerating the discovery of new molecules and materials. In silico design allows for the prediction of properties and the screening of virtual libraries, saving significant experimental time and resources. nih.gov

Emerging opportunities in this area include:

Machine Learning (ML) and AI: Data-driven approaches can build predictive models for catalyst performance based on ligand descriptors. acs.orgnih.govsemanticscholar.org By training ML models on existing data, it is possible to identify novel ligand structures with enhanced properties, such as selectivity, before they are ever synthesized. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can provide deep insights into the electronic structure of the ligand and its metal complexes, helping to rationalize reactivity and guide the design of next-generation catalysts. researchgate.net

Virtual Screening: Large virtual libraries of derivatives of this compound can be computationally screened for specific properties, such as binding affinity to a particular metal ion or the energy barrier of a key catalytic step. chemrxiv.org

| Computational Tool | Application | Desired Outcome |

| Machine Learning (ML) | High-throughput screening of virtual ligand libraries | Rapid identification of lead candidates with optimal catalytic performance. acs.orgresearchgate.net |

| Density Functional Theory (DFT) | Mechanistic investigation of catalytic cycles | Understanding reaction pathways to rationally design more efficient catalysts. |

| Molecular Dynamics (MD) | Simulation of coordination polymer assembly | Predicting stable and functional MOF structures for gas storage or separation. |